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Compound of Interest

Compound Name:
8-Oxa-11-

azatricyclo[4.3.3.0,1,6]dodecane

Cat. No.: B13222976 Get Quote

Part 1: Strategic Overview
Azatricycloalkanes—rigid, cage-like amines such as 1-azaadamantane and

azatricyclo[4.3.1.1^{3,8}]undecane—are privileged scaffolds in drug discovery. Their three-

dimensional bulk (defined by their sp³ character) offers unique benefits:

Metabolic Stability: The bridgehead carbons block oxidative metabolism (e.g., N-

dealkylation).

Receptor Fit: They function as bioisosteres for spherical lipophilic groups (like adamantane

or tert-butyl) but with solubilizing basicity.

Vector Control: The rigid framework precisely orients substituents, maximizing ligand-target

binding enthalpy.

However, scaling these compounds from milligram medicinal chemistry routes to kilogram

process routes is notoriously difficult due to transannular strain, solubility issues, and the need

for high-energy reagents (e.g., azides, diazomethane) in academic routes.

This guide details three field-proven, scalable protocols for constructing these cages, moving

away from "flash chromatography" chemistry to "crystallization-driven" process chemistry.
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Protocol A: Ring Expansion Strategy (The
"Homologation" Route)
Target Scaffold: 4-Azatricyclo[4.3.1.1^{3,8}]undecane (4-Azahomoadamantane) Mechanism:

Beckmann or Schmidt Rearrangement followed by Reduction. Scalability: High (Kilogram

Scale). Key Advantage: Uses cheap, commercially available carbocyclic precursors

(Adamantanone).

1. Synthetic Pathway
The most robust route involves the expansion of a carbocyclic ketone into a lactam, followed by

reduction. This avoids the complex "cage construction" steps required for other isomers.

Step 1: Adamantan-2-one

Adamantan-2-one oxime (Hydroxylamine HCl).

Step 2: Beckmann Rearrangement

4-Azatricyclo[4.3.1.1^{3,8}]undecan-5-one (Lactam).

Step 3: Lactam Reduction

4-Azahomoadamantane.

2. Detailed Methodology
Step 1: Oxime Formation (One-Pot)

Charge a glass-lined reactor with Adamantan-2-one (1.0 eq) and Methanol (5 vol).

Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) dissolved in water.

Heat to reflux (65°C) for 2–4 hours. Monitor by HPLC (>99% conversion).

Workup: Cool to 0°C. The oxime precipitates. Filter and wash with cold water. Dry at 50°C

under vacuum.

Yield: >95%.[1] Purity: >99%.
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Step 2: Beckmann Rearrangement (The Critical Step) Safety Note: This reaction is exothermic.

Control addition rates strictly.

Charge Polyphosphoric Acid (PPA) (10 vol) or Methanesulfonic acid/P2O5 to the reactor.

Heat to 60°C to lower viscosity.

Add Adamantan-2-one oxime portion-wise over 2 hours. Do not allow temp to exceed 90°C.

Stir at 100°C for 1–3 hours.

Quench: Pour the hot reaction mixture slowly into Crushed Ice/Water (20 vol) with vigorous

stirring. The lactam will precipitate.

Isolation: Filter the solid. Reslurry in saturated NaHCO₃ to remove residual acid. Filter and

dry.

Yield: 85–90%.

Process Tip: For >10kg scale, use Thionyl Chloride in ether at 0°C for the rearrangement

to avoid viscous PPA handling, though PPA is safer regarding off-gassing.

Step 3: Lactam Reduction

Suspend the Lactam (1.0 eq) in THF (anhydrous, 10 vol).

Add Lithium Aluminum Hydride (LAH) (2.5 M in THF, 1.5 eq) or Red-Al (Sodium bis(2-

methoxyethoxy)aluminum hydride) dropwise at 0–10°C.

Note: Red-Al is preferred for scale (higher flash point, thermally more stable).

Reflux for 12 hours.

Fieser Quench: Cool to 0°C. Add water (1x mass of hydride), then 15% NaOH (1x), then

water (3x).

Filter salts. Concentrate filtrate to obtain the amine as a waxy solid or oil.
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Salt Formation: Dissolve in Et₂O/EtOH and add HCl gas/solution to precipitate the

Hydrochloride Salt.

Protocol B: Double Reductive Amination (The
"Varenicline" Strategy)
Target Scaffold: Bridged Systems (e.g., 3-Azabicyclo[3.2.1]octane core, 1,5-Methano-

benzazepines). Mechanism: Double condensation of a dialdehyde with a primary amine.

Scalability: Medium-High. Requires handling of unstable dialdehydes.

This method is adapted from the industrial synthesis of Varenicline (Chantix), where a cleaved

carbocycle (dialdehyde) is "stitched" back together with a nitrogen atom.

1. Synthetic Pathway
Precursor: A cyclic cis-diol (from osmylation of an alkene) or an ozonolysis product.

Reaction:Dialdehyde + Primary Amine + Reducing Agent -> Azatricycle

2. Detailed Methodology
Step 1: Oxidative Cleavage (Generation of Dialdehyde) Context: Starting from a

benzonorbornadiene derivative (or similar bridged alkene).

Dissolve the cis-diol precursor in Dichloromethane (DCM) and Water (biphasic).

Add Sodium Periodate (NaIO₄, 1.2 eq). Maintain temp <25°C.

Stir vigorously for 1–2 hours. The diol cleaves to the Dialdehyde.[2]

Process Critical: Do not isolate the dialdehyde if it is unstable (common). Separate the

organic layer, dry briefly over MgSO₄, and use immediately in the next step.

Step 2: Double Reductive Cyclization

Charge the Dialdehyde solution (in DCM) to a reactor.

Add Benzylamine (1.05 eq) and Sodium Triacetoxyborohydride (STAB, 2.5 eq).

Why STAB? It is milder than NaCNBH₃ and avoids HCN generation.
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Stir at 20–25°C for 16 hours.

Workup: Quench with aqueous NaHCO₃. Extract organic layer.[3]

Purification: The tertiary amine product is often basic enough to be purified by Acid/Base

Extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into

DCM).

Debenzylation: Hydrogenate (H₂, Pd/C, MeOH) to reveal the secondary amine if necessary.

Protocol C: Double Mannich Condensation (The
"Spherical" Route)
Target Scaffold: 1-Azatricyclo[3.3.1.1^{3,7}]decane (1-Azaadamantane). Mechanism:

Condensation of a tripodal amine with formaldehyde/ketone. Scalability: Medium. pH control is

vital.

1. Synthetic Pathway
Direct synthesis from 1,3,5-triazaadamantane is not practical for the mono-aza target. Instead,

use the Speckamp Route: Bicyclic Aminoketal -> Transannular Mannich -> 1-Azaadamantan-4-

one -> Wolff-Kishner

2. Detailed Methodology
Step 1: Transannular Mannich Cyclization

Start with 1,4-dioxaspiro[4.5]decan-8-yl-methylamine (prepared from commercially available

cyclohexanedione monoacetal).

Dissolve in Ethanol/Water. Add Paraformaldehyde (excess) and HCl (catalytic).

Heat to reflux. The amine attacks the ketone (liberated from the ketal in situ) and the

formaldehyde closes the third bridge.

Isolation: Neutralize with NaOH. Extract with Chloroform.
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Crystallization: The ketone intermediate (1-azaadamantan-4-one) often sublimes or

crystallizes from hexane.

Step 2: Wolff-Kishner Reduction

Mix 1-azaadamantan-4-one with Hydrazine hydrate (5 eq) and KOH (5 eq) in Diethylene

Glycol.

Heat to 120°C (formation of hydrazone), then distill off water/excess hydrazine until temp

reaches 200°C.

Reflux at 200°C for 3 hours.

Workup: Steam distill the product directly from the reaction mixture (1-azaadamantane is

volatile and steam-distillable).

Part 3: Process Safety & Engineering Controls
Hazard Category Specific Risk Mitigation Strategy

Thermal Runaway

Beckmann Rearrangement

(Protocol A) is highly

exothermic.

Dose oxime into hot acid

(inverse addition). Use active

cooling jackets.

Gas Evolution

Wolff-Kishner (Protocol C)

releases N₂ gas rapidly at high

temp.

Ensure reactor venting is sized

for max gas evolution rate. Use

rupture disks.

Toxicity
Sodium Periodate/Osmium

(Protocol B precursors).

Use re-oxidant systems (NMO)

to limit OsO₄ to catalytic ppm

levels. Scavenge with resins.

Solvent Trapping
Cage compounds trap solvent

in crystal lattice.

Use high-vacuum drying at

elevated temps (>60°C) or

sublimation for final

purification.
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Workflow Decision Tree
Use this logic to select the correct protocol for your target scaffold.

Select Target Scaffold

Is the Nitrogen at the Bridgehead?

Target: 1-Azaadamantane
(Spherical)

Yes (1-position)

Is precursor a carbocycle?

No (Bridge/Fused)

Protocol C:
Double Mannich

(Transannular Closure)

Target: Bridged System
(e.g., Varenicline core)

Protocol B:
Double Reductive Amination

(Dialdehyde Closure)

Target: 4-Azahomoadamantane
(Lactam derived)

Protocol A:
Beckmann Rearrangement

(Ring Expansion)

No (Linear/Bicyclic) Yes (Adamantanone)

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal synthetic strategy based on the nitrogen

position and available precursors.

Reaction Scheme: Protocol A (Ring Expansion)
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Caption: Step-by-step workflow for the ring expansion of adamantanone to 4-

azahomoadamantane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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